7,7-Difluoro-1-methyl-3-azabicyclo[4.1.0]heptane hydrochloride
CAS No.:
Cat. No.: VC13562332
Molecular Formula: C7H12ClF2N
Molecular Weight: 183.63 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C7H12ClF2N |
|---|---|
| Molecular Weight | 183.63 g/mol |
| IUPAC Name | 7,7-difluoro-1-methyl-3-azabicyclo[4.1.0]heptane;hydrochloride |
| Standard InChI | InChI=1S/C7H11F2N.ClH/c1-6-4-10-3-2-5(6)7(6,8)9;/h5,10H,2-4H2,1H3;1H |
| Standard InChI Key | UAQGXFASHBMEOD-UHFFFAOYSA-N |
| SMILES | CC12CNCCC1C2(F)F.Cl |
| Canonical SMILES | CC12CNCCC1C2(F)F.Cl |
Introduction
Chemical Identification and Structural Analysis
Molecular Architecture
The compound features a bicyclo[4.1.0]heptane core, a seven-membered ring system comprising a cyclopropane fused to a pyrrolidine ring. Key substituents include:
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Fluorine atoms at the 7-position, imparting electronegativity and metabolic stability.
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Methyl group at the 1-position, influencing steric and hydrophobic interactions.
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Hydrochloride salt counterion, enhancing solubility for synthetic handling .
Table 1: Molecular Descriptors
| Property | Value | Source |
|---|---|---|
| Molecular formula | C₇H₁₂ClF₂N | |
| Molecular weight | 183.63 g/mol | |
| IUPAC name | 7,7-difluoro-1-methyl-3-azabicyclo[4.1.0]heptane hydrochloride | |
| SMILES | Cl.C[C@H]1C[C@H]2C(F)(F)C2N1 | Derived |
The stereochemistry of the bicyclic system remains unspecified in available data, though synthetic routes suggest potential for multiple diastereomers .
Synthesis and Manufacturing
Synthetic Pathways
While no direct synthesis is documented for this compound, analogous methods for bicyclo[4.1.0]heptane derivatives involve:
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Cyclopropanation: Ring-closing metathesis or [2+1] cycloaddition to form the strained cyclopropane moiety.
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Fluorination: Electrophilic fluorination using reagents like Selectfluor® or DAST (diethylaminosulfur trifluoride).
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Salt Formation: Treatment with hydrochloric acid to precipitate the hydrochloride salt .
A patent (CN104557653A) details the synthesis of 7-methyl-aza-bicyclo[4.1.0]heptane precursors using dichloromethane as a solvent and Grignard reagents for alkylation, suggesting adaptable strategies for introducing the difluoro and methyl groups .
Physicochemical Properties
Stability and Solubility
As a hydrochloride salt, the compound is likely hygroscopic and soluble in polar solvents (e.g., water, methanol). The cyclopropane ring introduces strain, potentially affecting thermal stability.
Table 2: Physical Properties
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